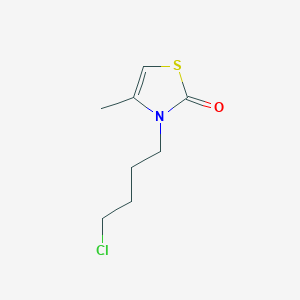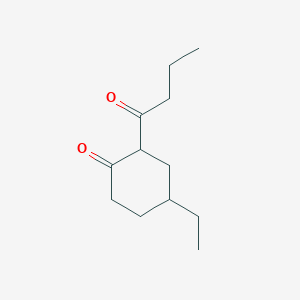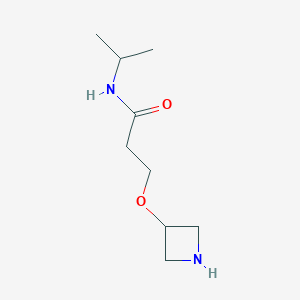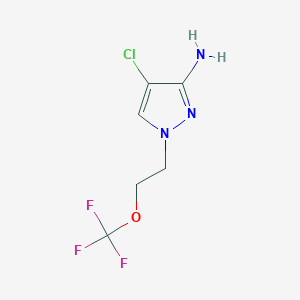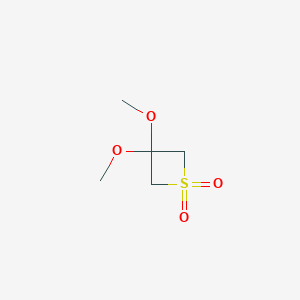
3,3-Dimethoxythietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxythietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀O₄S It is characterized by a four-membered ring structure with two methoxy groups and a sulfone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxythietane 1,1-dioxide typically involves the reaction of thietane derivatives with methanol in the presence of an oxidizing agent. One common method includes the oxidation of thietane with hydrogen peroxide in the presence of a catalyst to form the sulfone group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where thietane derivatives are reacted with methanol and an oxidizing agent under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethoxythietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethoxythietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxythietane 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins containing thiol groups, leading to the formation of covalent bonds.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an oxidizing or reducing agent, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
3-Substituted Thietane-1,1-dioxides: These compounds have similar structures but different substituents at the 3-position, leading to variations in their chemical and biological properties.
3,3-Disubstituted Thietane Dioxides: These compounds have two different substituents at the 3-position, which can significantly alter their reactivity and applications.
Uniqueness: 3,3-Dimethoxythietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thietane dioxides. Its methoxy groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H10O4S |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
3,3-dimethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-8-5(9-2)3-10(6,7)4-5/h3-4H2,1-2H3 |
Clé InChI |
UKNJLWDFTVQTJV-UHFFFAOYSA-N |
SMILES canonique |
COC1(CS(=O)(=O)C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



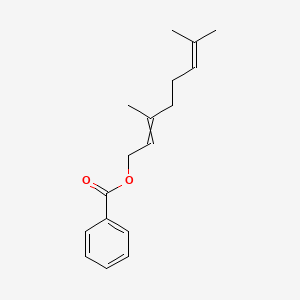
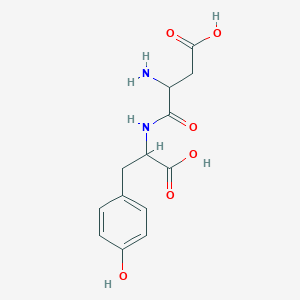
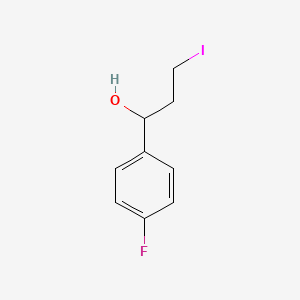
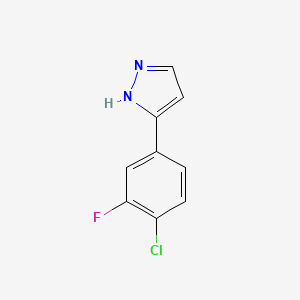
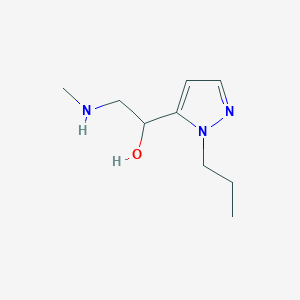
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
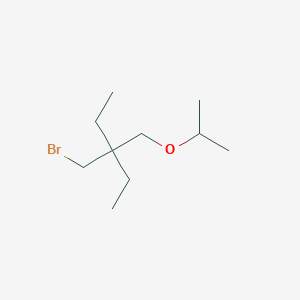
![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
